molecular formula C11H10Br2FNO B1668771 CE3F4 CAS No. 143703-25-7

CE3F4

Cat. No.: B1668771
CAS No.: 143703-25-7
M. Wt: 351.01 g/mol
InChI Key: ZZLQPWXVZCPUGC-UHFFFAOYSA-N
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Description

CE3F4 is a complex organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CE3F4 typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline followed by fluorination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for the introduction of the fluorine atom. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

CE3F4 can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Fluoro-5,7-dibromo-2-methyl-1-carboxylic acid-1,2,3,4-tetrahydroquinoline.

    Reduction: 6-Fluoro-5,7-dibromo-2-methyl-1-hydroxymethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: 6-Fluoro-5,7-diamino-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

CE3F4 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of CE3F4 involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-5,7-dichloro-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline
  • 6-Fluoro-5,7-diiodo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline
  • 6-Fluoro-5,7-dibromo-2-ethyl-1-formyl-1,2,3,4-tetrahydroquinoline

Uniqueness

The unique combination of fluorine and bromine atoms in CE3F4 provides distinct reactivity and potential applications compared to its analogs. The specific positioning of these atoms can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

CE3F4 is a tetrahydroquinoline analog identified as a selective inhibitor of the guanine nucleotide exchange factor (GEF) Epac1, which plays a crucial role in cyclic adenosine monophosphate (cAMP) signaling pathways. This compound has garnered attention due to its potential applications in treating various pathologies, particularly those related to cardiac function and neuropathic pain.

This compound acts primarily as an uncompetitive antagonist of Epac1, inhibiting its activation in response to cAMP. It does not compete with cAMP for binding but instead alters the conformation of Epac1, thereby preventing its interaction with downstream effectors like Rap1. This mechanism was elucidated through various studies, including fluorescence-based assays and structural analyses.

Key Findings:

  • Inhibition of Epac Activity : this compound effectively blocks Epac1's guanine nucleotide exchange activity towards Rap1 both in vitro and in living cells .
  • Allosteric Modulation : The compound binds to the cyclic nucleotide-binding domain (CNB) of Epac1, suggesting an allosteric mechanism that does not interfere with cAMP binding directly .
  • Selectivity : Research indicates that this compound exhibits a preference for Epac1 over Epac2, with IC50 values of 4.2 µM for Epac1 and 44 µM for Epac2(B) .

Biological Implications

The inhibition of Epac1 by this compound has significant implications for various biological processes:

  • Cardiac Function : this compound has shown promise in preventing arrhythmias in animal models, indicating its potential utility in treating cardiac pathologies .
  • Neuropathic Pain : Studies have demonstrated that this compound can reverse mechanical allodynia induced by chemotherapy agents like paclitaxel, suggesting its role as a therapeutic target in chemotherapy-induced peripheral neuropathy (CIPN) .

1. Cardiac Arrhythmia Prevention

A study highlighted the efficacy of this compound in inhibiting Rap1 activation in cardiomyocytes, which is critical for maintaining normal cardiac rhythm. The compound prevented arrhythmias induced by isoprenaline, showcasing its potential as a cardioprotective agent .

2. Chemotherapy-Induced Peripheral Neuropathy

Research involving global and cell-specific knockout models of Epac1 revealed that the absence of this protein protects against mechanical allodynia caused by paclitaxel treatment. This compound administration reversed established allodynia even after treatment cessation, indicating its therapeutic potential in managing CIPN .

Data Tables

Study Effect Observed IC50 (µM) Target
Inhibition of Rap1 activation4.2 (Epac1)Epac1
Selective inhibition44 (Epac2)Epac2
Reversal of mechanical allodyniaN/AEpac1

Properties

IUPAC Name

5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLQPWXVZCPUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143703-25-7
Record name 143703-25-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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